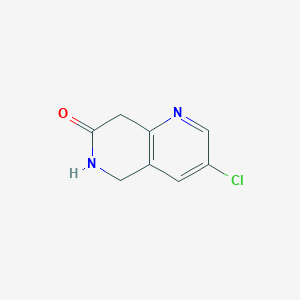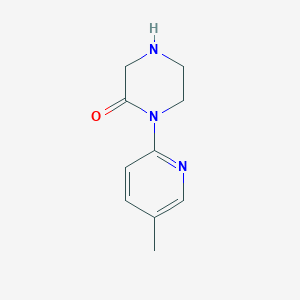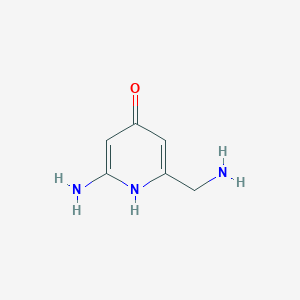
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using chloro-substituted precursors and appropriate catalysts.
Reaction Conditions: These reactions often require controlled temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions may produce various substituted naphthyridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Chloro-substituted Heterocycles: Other heterocyclic compounds with chlorine substituents.
Uniqueness
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to its specific structure and the presence of both the naphthyridine core and the chloro substituent. This combination may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-5-3-11-8(12)2-7(5)10-4-6/h1,4H,2-3H2,(H,11,12) |
Clave InChI |
VRPFKZRWQIVKQK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CNC1=O)C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)



